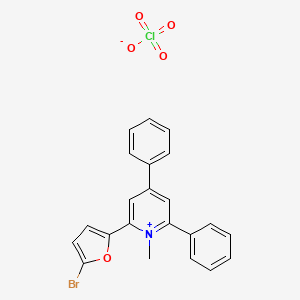
2-(5-Bromofuran-2-yl)-1-methyl-4,6-diphenylpyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromofuran-2-yl)-1-methyl-4,6-diphenylpyridin-1-ium perchlorate is a complex organic compound that features a brominated furan ring, a methylated pyridinium ion, and two phenyl groups
Vorbereitungsmethoden
The synthesis of 2-(5-Bromofuran-2-yl)-1-methyl-4,6-diphenylpyridin-1-ium perchlorate typically involves multi-step organic reactions. The synthetic route often starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to further reactions to introduce the pyridinium ion and phenyl groups. The final step involves the formation of the perchlorate salt. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
2-(5-Bromofuran-2-yl)-1-methyl-4,6-diphenylpyridin-1-ium perchlorate can undergo various types of chemical reactions, including:
Oxidation: The brominated furan ring can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to remove the bromine atom or to modify the pyridinium ion.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromofuran-2-yl)-1-methyl-4,6-diphenylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving molecular interactions and binding assays.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 2-(5-Bromofuran-2-yl)-1-methyl-4,6-diphenylpyridin-1-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The brominated furan ring and pyridinium ion play crucial roles in these interactions, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(5-Bromofuran-2-yl)-1-methyl-4,6-diphenylpyridin-1-ium perchlorate include:
2-(5-Bromofuran-2-yl)-1,3-dioxolane: Shares the brominated furan ring but differs in the rest of the structure.
(5-Bromofuran-2-yl)methanol: Contains the brominated furan ring with a different functional group.
3,6-Bis(5-bromofuran-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione: Features multiple brominated furan rings and a different core structure. The uniqueness of this compound lies in its combination of the brominated furan ring, pyridinium ion, and phenyl groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
114632-16-5 |
|---|---|
Molekularformel |
C22H17BrClNO5 |
Molekulargewicht |
490.7 g/mol |
IUPAC-Name |
2-(5-bromofuran-2-yl)-1-methyl-4,6-diphenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C22H17BrNO.ClHO4/c1-24-19(17-10-6-3-7-11-17)14-18(16-8-4-2-5-9-16)15-20(24)21-12-13-22(23)25-21;2-1(3,4)5/h2-15H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
QCBSSFDARHBBQB-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C(C=C(C=C1C2=CC=C(O2)Br)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14286325.png)
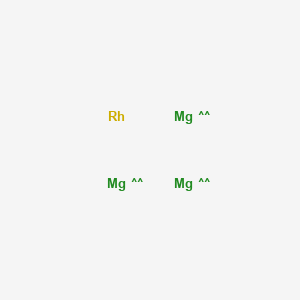
![2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14286328.png)
![2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate](/img/structure/B14286334.png)
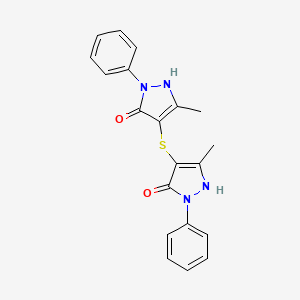
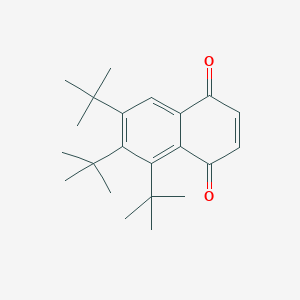
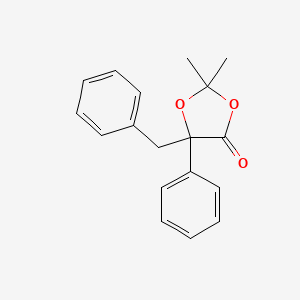
![N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine](/img/structure/B14286367.png)
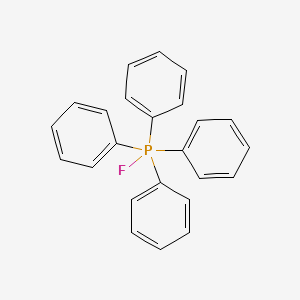
![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)
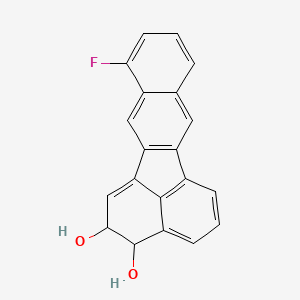
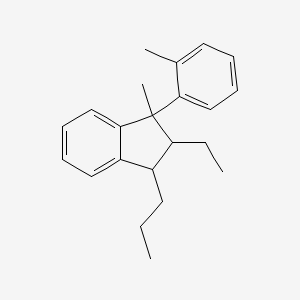
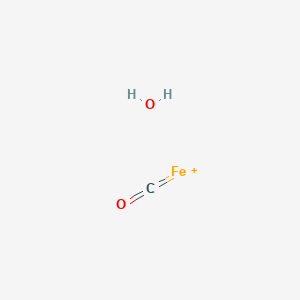
![4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate](/img/structure/B14286428.png)
